8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde
Description
8-(Chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde (CAS: 884325-48-8, Molecular Formula: C₁₀H₉ClO₃) is a benzodioxine derivative featuring a chloromethyl (-CH₂Cl) substituent at the 8-position and a carbaldehyde (-CHO) group at the 6-position. The benzodioxine core consists of a six-membered aromatic ring fused with a 1,3-dioxane ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-3-8-1-7(4-12)2-9-5-13-6-14-10(8)9/h1-2,4H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYGPQSGLFFAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C=O)CCl)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211688 | |
| Record name | 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-03-2 | |
| Record name | 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde typically involves the chloromethylation of a benzodioxine precursor. One common method involves the reaction of benzodioxine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with chloromethylating agents.
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Derivatives with substituted groups replacing the chloromethyl group.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Corresponding alcohols.
Scientific Research Applications
8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules, while the aldehyde group can form covalent bonds with amino groups in proteins .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and three analogs:
Biological Activity
8-(Chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClO₂, with a molecular weight of 188.61 g/mol. The compound features a benzodioxine core with a chloromethyl group and an aldehyde functional group, which enhances its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Modulation of Ion Channels : It has been shown to act as a modulator of ATP-sensitive potassium channels (K(ATP)) which play a crucial role in insulin secretion and various physiological processes.
- Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial and Anticancer Effects : The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies indicate potential efficacy against various cancer cell lines, although more extensive research is needed to confirm these effects.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Alkylating Agent : The chloromethyl group may act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids.
- Enzyme Interaction : The aldehyde group can form covalent bonds with amino groups in proteins, potentially leading to inhibition or activation of specific pathways relevant in disease states.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on K(ATP) Channel Modulation :
- Researchers investigated the effects of this compound on K(ATP) channels in pancreatic beta cells. The results indicated that the compound enhances insulin secretion under glucose-stimulated conditions, suggesting its potential use in diabetes management.
-
Anti-inflammatory Research :
- A study explored the anti-inflammatory effects of benzodioxine derivatives, including this compound. The findings indicated significant reductions in pro-inflammatory cytokines in vitro, supporting further investigation for therapeutic applications in inflammatory diseases.
-
Anticancer Activity :
- In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
A comparison of structural analogs reveals insights into the unique properties of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde | Similar benzodioxine core | Focus on CNS activity |
| 8-(Dimethylaminopropionyl)-4H-benzodioxine | Contains a dimethylamino group | Noted for anti-inflammatory effects |
| 6-Fluoro-4H-1,3-benzodioxine | Fluorinated variant | Potentially different pharmacokinetics |
This table illustrates the diversity within the benzodioxine class while emphasizing the unique properties and potential applications of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
